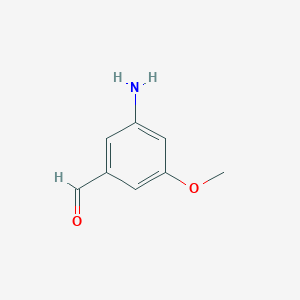
3-Amino-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-methoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Research has demonstrated that 3-Amino-5-methoxybenzaldehyde exhibits various biological activities, making it a compound of interest in pharmacology.
Antimicrobial Activity
Studies indicate that derivatives of this compound possess significant antibacterial properties against various pathogens. For instance, one study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 30 mm | 250 mg/mL |
| Escherichia coli | 25 mm | 250 mg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 µg/mL | Apoptosis induction |
| HepG2 | 20 µg/mL | Cell cycle arrest |
Applications in Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of biologically active compounds.
Synthesis of Schiff Bases
The compound can react with various amines to form Schiff bases, which are valuable intermediates in drug development.
Heterocyclic Compounds
It is used as a starting material for synthesizing heterocyclic compounds that exhibit pharmacological activities.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antibacterial activity of synthesized derivatives of this compound. The researchers found that certain derivatives had enhanced activity compared to standard antibiotics, suggesting potential for new therapeutic agents against resistant strains .
Case Study 2: Anticancer Research
In another investigation, researchers assessed the anticancer effects of this compound on MCF-7 cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent .
Propiedades
Número CAS |
1261581-36-5 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16256 |
Sinónimos |
3-Amino-5-methoxybenzaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















